2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol

Description

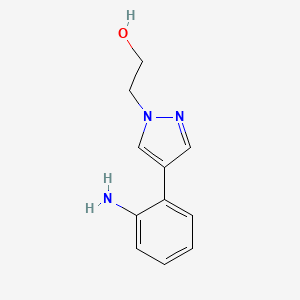

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with an aminophenyl group and an ethanol moiety

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-[4-(2-aminophenyl)pyrazol-1-yl]ethanol |

InChI |

InChI=1S/C11H13N3O/c12-11-4-2-1-3-10(11)9-7-13-14(8-9)5-6-15/h1-4,7-8,15H,5-6,12H2 |

InChI Key |

YWVHYGLABQOBJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN(N=C2)CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 2-aminophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ringThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety would yield an aldehyde or carboxylic acid, while substitution reactions could yield various substituted derivatives .

Scientific Research Applications

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Similar Compounds

2-(4-Aminophenyl)ethanol: Similar structure but lacks the pyrazole ring.

2-Amino-2-(4-bromophenyl)ethan-1-ol: Contains a bromine atom instead of the pyrazole ring.

4-Aminophenethyl alcohol: Similar structure but lacks the pyrazole ring and ethanol moiety.

Uniqueness

2-(4-(2-Aminophenyl)-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both the pyrazole ring and the aminophenyl group, which confer specific chemical and biological properties.

Biological Activity

2-(4-(2-Aminophenyl)-1H-pyrazol-1-yl)ethan-1-ol, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 196.22 g/mol. The compound features a hydroxyl group, which may enhance its solubility and bioactivity.

Biological Activities

Research indicates that compounds with pyrazole scaffolds exhibit a range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that certain pyrazole derivatives can induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

- Anti-inflammatory Properties : Compounds containing the pyrazole ring have been reported to possess anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting pathways like NF-kB .

- Antimicrobial Effects : Pyrazole derivatives have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

- Anticancer Studies : A recent study evaluated the cytotoxic effects of various pyrazole derivatives on lung cancer (A549) and colon cancer (HT-29) cell lines. The IC50 values for specific derivatives ranged from 193 to 274 µg/mL, indicating moderate to strong anticancer activity compared to standard chemotherapeutics .

- Anti-inflammatory Research : In an experimental model of inflammation, a pyrazole derivative significantly reduced edema and inflammatory markers in rodent models, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Trials : Another study assessed the antimicrobial efficacy of several pyrazole compounds against common pathogens. Results showed that certain derivatives had MIC values lower than standard antibiotics, highlighting their potential as alternative therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act by inhibiting key enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : These compounds may influence various signaling cascades (e.g., MAPK, PI3K/Akt) that are crucial for cell survival and proliferation.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.